2-(Oxolan-3-yloxy)aniline

Übersicht

Beschreibung

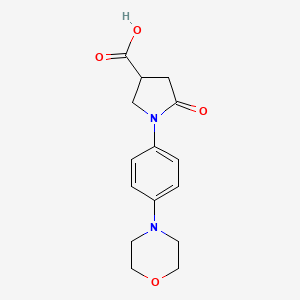

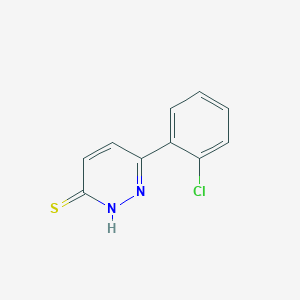

2-(Oxolan-3-yloxy)aniline, also known as ODAN, is a chemical compound that belongs to the class of anilines. It is commonly used in medical research, as well as in the synthesis of other organic compounds. The compound has a molecular weight of 179.22 .

Molecular Structure Analysis

The InChI code for 2-(Oxolan-3-yloxy)aniline is 1S/C10H13NO2/c11-9-3-1-2-4-10(9)13-8-5-6-12-7-8/h1-4,8H,5-7,11H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

2-(Oxolan-3-yloxy)aniline has a molecular weight of 179.22 . It is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Aromatic epoxy monomers like 2-(oxiran-2-yl-methoxy)-N,N-bis(oxiran-2-ylmethyl)aniline have been studied for their effectiveness as corrosion inhibitors. In carbon steel corrosion, these monomers demonstrated significant inhibition effectiveness in acidic solutions. Both computational and experimental approaches, including FT-IR, 1H NMR, 13C NMR spectroscopy, and electrochemical techniques, confirmed their efficacy. The adsorption of these compounds on the metal surface followed the Langmuir isotherm model, suggesting a strong interaction with the surface and potential for practical application in corrosion protection (Dagdag et al., 2019).

Synthesis of S-Metolachlor Metabolites

2,6-disubstituted anilines, including derivatives of 2-(Oxolan-3-yloxy)aniline, have been used as intermediates in the synthesis of S-Metolachlor metabolites. These substances are crucial for producing certain herbicides, and the method involving these anilines has led to the successful synthesis of side chain oxidized ethylsulfonic acid and oxanilic acid metabolites. This showcases the utility of such compounds in the field of agricultural chemistry (Tyagi et al., 2016).

Catalytic Oxidation in Environmental Cleanup

Superparamagnetic Fe3O4 nanoparticles were studied for their ability to catalytically oxidize phenolic and aniline compounds, including 2-(Oxolan-3-yloxy)aniline derivatives, in aqueous solutions. This process effectively removed pollutants like phenol and aniline from water, showcasing the potential of these compounds in environmental cleanup efforts. The nanoparticles were stable, reusable, and could be easily separated from solutions, making them a practical option for water purification (Zhang et al., 2009).

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing the mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

2-(oxolan-3-yloxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-9-3-1-2-4-10(9)13-8-5-6-12-7-8/h1-4,8H,5-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVZNNDBFBWNFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50734606 | |

| Record name | 2-[(Oxolan-3-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50734606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Oxolan-3-yloxy)aniline | |

CAS RN |

917909-29-6 | |

| Record name | 2-[(Oxolan-3-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50734606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(3,4-Difluorophenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1454329.png)

![{[1-(Cyclopropylsulfonyl)piperidin-4-yl]methyl}amine](/img/structure/B1454330.png)

![Benzyl N-[1-(cyclopentylcarbamoyl)-2-phenylethyl]carbamate](/img/structure/B1454333.png)

![4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine](/img/structure/B1454344.png)

![4-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid](/img/structure/B1454345.png)